molecular formula C21H20BrN3O2 B2614707 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 899752-82-0

2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2614707
CAS No.: 899752-82-0
M. Wt: 426.314
InChI Key: BMISJBXZVJOUNS-UHFFFAOYSA-N
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Description

2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core, which is known for its diverse biological activities.

Scientific Research Applications

2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3-bromobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazinone core. The final step involves the acylation of the pyridazinone with 2,4,6-trimethylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
  • 2-[3-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

Uniqueness

The uniqueness of 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom and the trimethylphenyl group can enhance its binding affinity to certain targets and improve its stability under various conditions.

Properties

IUPAC Name

2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2/c1-13-9-14(2)21(15(3)10-13)23-19(26)12-25-20(27)8-7-18(24-25)16-5-4-6-17(22)11-16/h4-11H,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMISJBXZVJOUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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